molecular formula C15H11BrN2S B12630041 5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole CAS No. 1217863-16-5

5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole

Cat. No.: B12630041
CAS No.: 1217863-16-5
M. Wt: 331.2 g/mol
InChI Key: LVNSAZCKDNUPKI-UHFFFAOYSA-N
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Description

5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The presence of bromomethyl, phenyl, and pyridyl groups in its structure makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole typically involves the reaction of 2-(2-pyridyl)thiazole with bromomethyl phenyl derivatives under specific conditions. One common method involves the use of n-butyllithium (n-BuLi) as a base, followed by the addition of bromomethyl phenyl derivatives . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl and pyridyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole is unique due to the presence of the bromomethyl group, which provides a reactive site for further functionalization. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse biological activities.

Properties

CAS No.

1217863-16-5

Molecular Formula

C15H11BrN2S

Molecular Weight

331.2 g/mol

IUPAC Name

5-(bromomethyl)-4-phenyl-2-pyridin-2-yl-1,3-thiazole

InChI

InChI=1S/C15H11BrN2S/c16-10-13-14(11-6-2-1-3-7-11)18-15(19-13)12-8-4-5-9-17-12/h1-9H,10H2

InChI Key

LVNSAZCKDNUPKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=N3)CBr

Origin of Product

United States

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